1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
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Description
1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione, also known as 4-ethoxy-1-butyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5-dione or this compound, is a novel molecule with unique structural features and exceptional biological activity. It has been studied extensively in the past few years and has been found to possess a variety of biological properties. This molecule has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts have been shown to be crucial in the synthesis of pyrimidine scaffolds, including furo[3,4-d]pyrimidine derivatives. These catalysts facilitate one-pot multicomponent reactions, enabling the creation of compounds with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Pyrimidine derivatives are incorporated into π-extended conjugated systems, significantly benefiting the development of optoelectronic materials. These compounds have been employed in the creation of organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anti-inflammatory Activities
Substituted tetrahydropyrimidine derivatives, by extension, could imply the potential anti-inflammatory activities of the specified compound, given their structural similarity. These derivatives exhibit potent in-vitro anti-inflammatory effects, suggesting a promising direction for the development of new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).
Anti-Cancer Properties
The pyrimidine core is a key structure in the development of anticancer drugs. Numerous pyrimidine-based compounds, including those with furo[3,4-d]pyrimidine structures, have shown potent anticancer activities. This indicates the potential for the compound to serve as a lead for developing new anticancer therapies (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).
properties
IUPAC Name |
1-butyl-4-(4-ethoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-5-10-20-14-11-24-17(21)15(14)16(19-18(20)22)12-6-8-13(9-7-12)23-4-2/h6-9,16H,3-5,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOWYGLBBNCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(NC1=O)C3=CC=C(C=C3)OCC)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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